Product packaging for N-(4,4-Diethoxybutyl)acetamide(Cat. No.:CAS No. 68029-07-2)

N-(4,4-Diethoxybutyl)acetamide

Cat. No.: B1659779
CAS No.: 68029-07-2
M. Wt: 203.28 g/mol
InChI Key: ANONYJUYWUFMOA-UHFFFAOYSA-N
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Description

N-(4,4-Diethoxybutyl)acetamide is an organic compound with the molecular formula C10H21NO3 . This acetamide derivative features a diethoxy moiety within its structure, which may lend itself to specific chemical behaviors and applications in synthetic organic chemistry. The presence of both amide and acetal functional groups makes it a potential intermediate for the synthesis of more complex molecules, particularly in pharmaceutical and chemical research where such scaffolds are valuable. Researchers can utilize this compound for exploratory studies, method development, and as a building block in multi-step synthetic routes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Available Information: - Molecular Formula: C10H21NO3 - SMILES: CCOC(CCCNC(=O)C)OCC - InChIKey: ANONYJUYWUFMOA-UHFFFAOYSA-N Note: Specific data on melting point, boiling point, solubility, and detailed applications are not available in the current search results.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO3 B1659779 N-(4,4-Diethoxybutyl)acetamide CAS No. 68029-07-2

Properties

IUPAC Name

N-(4,4-diethoxybutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-4-13-10(14-5-2)7-6-8-11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANONYJUYWUFMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCNC(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506548
Record name N-(4,4-Diethoxybutyl)acetamide
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68029-07-2
Record name N-(4,4-Diethoxybutyl)acetamide
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URL https://comptox.epa.gov/dashboard/DTXSID10506548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4,4-diethoxybutyl)acetamide
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Synthetic Methodologies for N 4,4 Diethoxybutyl Acetamide

Direct Acylation Approaches

Direct acylation is a common and straightforward method for forming amide bonds. This approach involves the reaction of an amine with a carboxylic acid or its activated derivative. For the synthesis of N-(4,4-diethoxybutyl)acetamide, this translates to the acylation of 4,4-diethoxybutylamine (B145683).

Amidation of 4,4-Diethoxybutylamine with Acetic Anhydride (B1165640)

The reaction of a primary amine with an acid anhydride is a classic and efficient method for the synthesis of N-substituted acetamides. In this specific synthesis, 4,4-diethoxybutylamine serves as the nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This results in the formation of an N-acetylated product, this compound, and acetic acid as a byproduct.

The general procedure involves dissolving the amine in a suitable solvent, followed by the addition of acetic anhydride. The reaction is often exothermic and may require cooling to control the reaction rate. A typical laboratory-scale synthesis might involve stirring the reaction mixture at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC). rsc.org The workup procedure usually involves washing the reaction mixture with a saturated sodium carbonate solution to neutralize the acetic acid byproduct and remove any unreacted acetic anhydride. rsc.org

Table 1: Example Reaction Parameters for Amidation with Acetic Anhydride

Parameter Value / Condition
Amine Substrate 4,4-Diethoxybutylamine
Acylating Agent Acetic Anhydride
Solvent Dichloromethane (B109758) (DCM)
Temperature Room Temperature

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and side product formation. For the acylation of 4,4-diethoxybutylamine, several parameters can be adjusted.

Solvent: The choice of solvent can influence reaction rates and solubility of reagents. Aprotic solvents like dichloromethane (DCM) or ethyl acetate (B1210297) are commonly used.

Temperature: While the reaction often proceeds readily at room temperature, controlling the temperature, especially during the addition of the anhydride, can prevent side reactions.

Stoichiometry: Using a slight excess of the acylating agent can drive the reaction to completion, but a large excess can complicate purification.

Base: The addition of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), can be employed to scavenge the acidic byproduct, which can be particularly useful if the starting amine is acid-sensitive or if its salt is not desired.

The goal of optimization is to find a balance of these conditions that provides the desired product in high yield and purity, with a process that is both efficient and reproducible. researchgate.net

Convergent and Divergent Synthetic Strategies

Beyond direct acylation, this compound can be synthesized through strategies that assemble the molecule from different building blocks or as part of a larger synthetic scheme.

Integration within Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govrsc.org The Ugi four-component reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov

In a hypothetical Ugi reaction to generate a structure related to the target, 4,4-diethoxybutanal could serve as the aldehyde component and a primary amine, a carboxylic acid, and an isocyanide would be the other reactants. While this would not directly yield this compound, it demonstrates how the core structure containing the diethoxybutyl moiety can be incorporated into complex molecules in a single, efficient step. digitellinc.comnih.gov The inherent advantage of MCRs is their high atom economy and the ability to rapidly generate molecular diversity from simple precursors. nih.gov

Preparation from Precursors Bearing Acetamide (B32628) and Acetal (B89532) Functionalities

A convergent synthesis approach involves preparing different fragments of the target molecule separately and then joining them in a final step. For this compound, one could envision a strategy where a four-carbon chain with a protected amine (as an acetamide) is coupled with a precursor that installs the diethyl acetal.

For example, a precursor such as N-(4-halobutyl)acetamide could be reacted with sodium ethoxide in ethanol (B145695). The halide would act as a leaving group in a nucleophilic substitution reaction, though this specific route might be complicated by competing elimination reactions. A more plausible, albeit multi-step, approach would involve starting with a precursor that already contains an aldehyde, protecting it as a diethyl acetal, and then elaborating the other end of the carbon chain to introduce the amine, followed by acetylation.

Advanced Synthetic Techniques for Amide Bond Formation

Modern organic synthesis has produced a wide array of advanced methods for forming amide bonds, often under milder conditions and with greater functional group tolerance than traditional methods. unimi.itnih.gov These techniques typically involve the use of coupling reagents that activate the carboxylic acid component (in this case, acetic acid) towards nucleophilic attack by the amine (4,4-diethoxybutylamine). researchgate.net

Common classes of coupling reagents include carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like PyBOP), and uronium salts (like HBTU). The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive activated intermediate, which is then readily attacked by the amine to form the amide bond. organic-chemistry.org These methods are particularly valuable when dealing with sensitive substrates or when trying to avoid the harsh conditions or byproducts of methods using acyl chlorides or anhydrides. researchgate.net

Table 2: Comparison of Amide Bond Formation Techniques

Method Activating Agent Typical Conditions Advantages
Direct Acylation Acetic Anhydride Room temp, optional base Simple, inexpensive reagents
Coupling Reagents EDC, HBTU, etc. Room temp, aprotic solvent Mild conditions, high yields, broad compatibility

| Enzymatic | Lipase, etc. | Aqueous/Organic media | High selectivity, environmentally benign |

Enzyme-catalyzed synthesis is another advanced strategy that offers excellent chemo- and regioselectivity under environmentally benign conditions. unimi.it Lipases, for example, can be used to catalyze the amidation between an ester (e.g., ethyl acetate) and an amine in non-aqueous solvents.

Brønsted Acid and Alkali Metal Halide Catalysis

The synthesis of N-substituted amides can be facilitated by Brønsted acid catalysis, which enhances the electrophilicity of the acetylating agent, thereby promoting nucleophilic attack by the amine. A Brønsted acid protonates the carbonyl oxygen of an acetylating agent, such as acetic acid or acetic anhydride, making the carbonyl carbon more susceptible to attack by the lone pair of electrons on the nitrogen atom of 4,4-diethoxybutan-1-amine. The reaction proceeds through a tetrahedral intermediate, which then eliminates a leaving group to form the stable amide bond. Simple Brønsted acids like phenyl phosphinic acid and trifluoromethanesulfonimide have been shown to be effective catalysts for the addition of amide nucleophiles to imines, a reaction that shares mechanistic principles with N-acetylation nih.gov. The general mechanism involves the activation of the electrophile by the acid catalyst youtube.com.

Alkali metal halides, particularly lithium halides, can significantly influence the reactivity of organometallic reagents and amides nih.gov. While not typically used as primary catalysts for N-acetylation in conjunction with Brønsted acids, their role in modifying the reaction environment and the reactivity of amide anions is noteworthy. For instance, lithium chloride (LiCl) has been shown to promote the amination of certain substrates by facilitating the elimination of leaving groups and subsequent Michael addition of amines rsc.org. In the context of N-acetylation, an alkali metal halide could potentially interact with the amine or the acetylating agent, influencing the reaction rate and efficiency. The structural chemistry of mixed lithium amide-lithium halide compounds reveals the formation of complex aggregates that can alter the nucleophilicity and steric environment of the amide nih.gov.

A proposed mechanism for a Brønsted acid-catalyzed acetylation of 4,4-diethoxybutan-1-amine involves the initial protonation of the acetylating agent, followed by the nucleophilic attack of the amine. The subsequent proton transfer and elimination of a leaving group yields the final product, this compound.

Table 1: Proposed Reaction Parameters for Brønsted Acid-Catalyzed Synthesis of this compound

ParameterCondition
Starting Material 4,4-Diethoxybutan-1-amine
Catalyst Phenyl phosphinic acid or Trifluoromethanesulfonimide
Solvent Toluene or Dichloromethane
Temperature Room Temperature to 80 °C
Reaction Time 12-24 hours

Alternative Reagents for N-Substituted Acetamide Synthesis

Several alternative reagents are commonly employed for the N-acetylation of primary amines, offering varying degrees of reactivity and selectivity. These methods provide reliable pathways to this compound.

Acetyl Chloride:

Acetyl chloride is a highly reactive acetylating agent that readily reacts with primary amines to form acetamides. The reaction is typically carried out in the presence of a base, such as triethylamine or sodium acetate, to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic ias.ac.intu.edu.iq. The reaction is vigorous and usually proceeds to completion at room temperature. For the synthesis of this compound, the amine would be dissolved in a suitable solvent, and acetyl chloride would be added dropwise, followed by a base ias.ac.in.

Acetic Anhydride:

Acetic anhydride is another common and effective acetylating agent, which is less reactive than acetyl chloride, making the reaction easier to control researchgate.netmdpi.com. The reaction can be performed under neutral conditions or in the presence of a catalyst. In a typical procedure, 4,4-diethoxybutan-1-amine would be treated with a stoichiometric amount of acetic anhydride, often in a solvent-free setting or in a non-protic solvent mdpi.com. The reaction can be heated to ensure completion, and the acetic acid byproduct can be removed by washing with an aqueous base during workup libretexts.org.

Isopropenyl Acetate:

Isopropenyl acetate serves as a milder and more atom-economical acetylating agent rsc.org. In this reaction, the enol acetate acts as the acetyl donor. The reaction with an amine produces the corresponding acetamide and acetone (B3395972) as the only byproduct, which can be easily removed frontiersin.org. This method often proceeds under neutral conditions and can be performed without a solvent or catalyst, particularly with more nucleophilic amines rsc.org. For less reactive amines, a heterogeneous acid catalyst can be employed to activate the isopropenyl acetate nih.gov.

Table 2: Comparison of Alternative Reagents for the Synthesis of this compound

ReagentReaction ConditionsAdvantagesDisadvantages
Acetyl Chloride Presence of a base (e.g., triethylamine), room temperature. ias.ac.inHigh reactivity, fast reaction times.Vigorous reaction, corrosive byproduct (HCl). tu.edu.iq
Acetic Anhydride Neat or in a non-protic solvent, room temperature to moderate heating. mdpi.comReadily available, easy to handle.Byproduct (acetic acid) needs to be removed.
Isopropenyl Acetate Neat or with a heterogeneous acid catalyst, heating may be required. nih.govMild conditions, atom-economical (acetone byproduct). frontiersin.orgMay require a catalyst for less reactive amines.

Mechanistic Studies and Reactivity Profiles of N 4,4 Diethoxybutyl Acetamide

Intramolecular Cyclization Pathways

The intramolecular cyclization of N-(4,4-diethoxybutyl)acetamide serves as a key transformation for the synthesis of nitrogen-containing heterocyclic structures, particularly those containing a pyrrolidine (B122466) ring. This process is typically facilitated by the generation of a highly reactive N-acyliminium ion intermediate, which subsequently undergoes ring closure.

Acyliminium Ion-Mediated Cyclizations to Form Nitrogen Heterocycles

N-acyliminium ions are powerful electrophilic intermediates widely utilized in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds alpha to a nitrogen atom. Their enhanced electrophilicity, compared to standard iminium ions, allows them to react with a broad range of nucleophiles, including alkenes and aromatic systems, making them ideal for constructing complex cyclic frameworks. The cyclization of this compound is a prime example of harnessing this reactivity for the stereocontrolled synthesis of alkaloid-related ring systems.

The generation of the crucial N-acyliminium intermediate from this compound begins with the acid-catalyzed hydrolysis of the diethyl acetal (B89532) group. This initial step unmasks an aldehyde functionality. The proximate acetamide (B32628) group then reacts intramolecularly with this newly formed aldehyde to produce a cyclic hemiaminal, specifically a 2-hydroxypyrrolidinamide. Subsequent acid-catalyzed dehydration of this hemiaminal intermediate leads to the formation of the cyclic N-acyliminium ion.

These intermediates are highly reactive due to the electron-withdrawing nature of the adjacent acyl group, which significantly increases the electrophilicity of the iminium carbon. This high reactivity allows for cyclization to occur under relatively mild conditions, reacting with various tethered π-nucleophiles to form new ring systems. The stability and conformation of these transient ions are crucial as they directly influence the stereochemical outcome of the cyclization.

Acid catalysis is essential for both the formation of the N-acyliminium ion and the subsequent ring-closing step. Protic or Lewis acids facilitate the key transformations. The mechanism proceeds as follows:

Acetal Hydrolysis: The reaction is initiated by the protonation of one of the ethoxy groups of the acetal, followed by the elimination of ethanol (B145695) to form an oxocarbenium ion. The attack of water and subsequent loss of a second ethanol molecule yields the terminal aldehyde.

Hemiaminal Formation: The acetamide nitrogen attacks the protonated aldehyde carbonyl, leading to a cyclic 2-hydroxypyrrolidinamide intermediate.

N-Acyliminium Ion Formation: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, turning it into a good leaving group (water). Elimination of water generates the planar, sp²-hybridized N-acyliminium ion.

Intramolecular Attack: The final step involves the intramolecular cyclization, where a nucleophilic carbon atom from the alkyl chain attacks the electrophilic iminium carbon to form the stable pyrrolidine ring.

This type of reaction is a powerful method for constructing nitrogen heterocycles, and the choice of acid can influence reaction efficiency.

The stereochemistry of the final product is a critical aspect of N-acyliminium ion cyclizations and is determined during the ring-closing step. Several factors contribute to the stereochemical outcome:

Conformation of the Intermediate: The three-dimensional arrangement of the N-acyliminium ion and the tethered nucleophile in the transition state is paramount. The cyclization often proceeds through a chair-like transition state to minimize steric interactions, which dictates the relative configuration of newly formed stereocenters.

Facial Selectivity: The incoming nucleophile can attack the planar iminium ion from one of two faces. The presence of existing stereocenters or bulky substituents on the precursor molecule can create a facial bias, leading to the preferential formation of one diastereomer over another.

Reaction Conditions: The choice of acid, solvent, and temperature can influence the conformational equilibrium of the intermediate and the transition state energies, thereby affecting the diastereoselectivity of the reaction. In some systems, intramolecular interactions, such as those with a sulfonyl group, have been shown to play a key role in directing the stereochemical course of the cyclization to give products with high stereoselectivity.

Spectroscopic and computational methods, combined with X-ray crystallography, are often employed to characterize the structure of these intermediates and rationalize the observed stereochemical results.

Formation of Pyrrolidine Ring Systems

The pyrrolidine ring is a prevalent structural motif found in numerous natural products, pharmaceuticals, and catalysts. The intramolecular cyclization of this compound via an N-acyliminium ion intermediate provides an efficient and direct route to substituted pyrrolidine derivatives. This biomimetic approach is of significant interest due to the pharmacological importance of the pyrrolizidine (B1209537) alkaloid class, which is constructed around this core scaffold.

The pathway from the linear acetamide to the cyclized pyrrolidine product involves at least one key isolable or observable intermediate. Following the initial acid-catalyzed deprotection of the acetal to an aldehyde, an intramolecular condensation with the amide nitrogen occurs. This step forms a cyclic N,O-acetal, also known as a hemiaminal. In this specific case, the intermediate is a 2-hydroxypyrrolidinamide .

This intermediate is crucial as its formation precedes the generation of the highly reactive N-acyliminium ion. The equilibrium between the open-chain amino-aldehyde, the cyclic 2-hydroxypyrrolidinamide, and the subsequent N-acyliminium ion is controlled by the reaction conditions, particularly the acid concentration and the removal of water. The characterization of such hemiaminal intermediates is often challenging due to their transient nature, but their existence is a well-established principle in the mechanism of N-acyliminium ion formation.

Interactive Data Tables

Table 1: Factors Influencing Stereochemical Control in N-Acyliminium Cyclizations

FactorDescriptionExpected Outcome
Intermediate Conformation The spatial arrangement of the acyliminium ion and tethered nucleophile.Cyclization often proceeds through a low-energy, chair-like transition state, influencing the relative stereochemistry.
Substituent Effects Steric bulk or stereocenters on the starting material.Can create a facial bias, leading to high diastereoselectivity by blocking one face of the planar iminium ion.
Reaction Conditions Choice of acid catalyst, solvent, and temperature.Can alter transition state energies and conformational equilibria, thus modifying the diastereomeric ratio of the product.
Intramolecular Interactions Non-covalent interactions between parts of the molecule, such as with a sulfonyl group.Can lock the transition state into a specific conformation, leading to high stereoselectivity.
Substituent Effects on Cyclization Efficiency and Regioselectivity

The cyclization of this compound, typically proceeding through an N-acyliminium ion intermediate, is significantly influenced by the nature and position of substituents on the alkyl chain. These substituents can exert profound electronic and steric effects that dictate both the efficiency (rate and yield) of the cyclization and the regioselectivity of the ring closure.

Research into related N-acyliminium ion cyclizations has shown that electron-donating groups on the nucleophilic portion of the molecule generally enhance the rate of cyclization by increasing the nucleophilicity of the attacking atom. Conversely, electron-withdrawing groups tend to decrease the reaction rate. The position of these substituents is crucial in determining the regioselectivity of the cyclization, particularly when multiple nucleophilic centers are present, leading to the formation of different ring sizes.

The stability of the intermediary species is also a key factor. For instance, in reactions analogous to the Paternò-Büchi reaction, substituent effects have been observed to influence the stability of intermediary radicals, which in turn affects the regioselectivity of the cycloaddition. scispace.com The hyperconjugation effect of methyl groups, for example, can alter the stability of biradical intermediates and the nucleophilicity at different sites of a double bond, thereby controlling the product ratio. scispace.com While not a direct analogue, these principles of substituent effects on intermediate stability and nucleophilicity are applicable to the cyclization pathways of this compound derivatives. Computational studies on similar systems have revealed that even minor differences in the potential energies of intermediate structures can lead to significant variations in product distribution. scispace.com

Tandem Cyclization and Rearrangement Processes

The reactivity of this compound and its derivatives can extend beyond simple cyclization to encompass tandem reactions where the initial ring-closure is followed by one or more rearrangement processes. These complex transformations are often triggered by the formation of a strained or unstable cyclic intermediate, which then undergoes a thermodynamically driven rearrangement to a more stable structure.

In the context of N-acyliminium ion chemistry, a common tandem process involves an initial cyclization to form a five- or six-membered ring, followed by a pinacol-type rearrangement, a Wagner-Meerwein shift, or other skeletal reorganizations. The specific pathway taken is highly dependent on the substitution pattern of the starting material and the reaction conditions, particularly the nature of the Lewis or Brønsted acid catalyst employed.

While specific literature on tandem cyclization-rearrangement of this compound is not prevalent, the principles can be inferred from the broader field of ester and amide chemistry. For instance, the hydrolysis mechanisms of esters can involve different cleavage pathways (acyl vs. alkyl cleavage) depending on the stability of the potential carbocation intermediates. ucoz.com An AAL1 mechanism, involving alkyl-oxygen bond cleavage, occurs when the alkyl group can form a stable carbocation, such as a tertiary alkyl group. ucoz.comchemistrysteps.com This principle of forming stable intermediates can be extended to predict potential rearrangement pathways following the cyclization of this compound derivatives that are suitably substituted to stabilize a positive charge.

Transformations of the Diethoxybutyl Acetal Moiety

Chemoselective Acetal Deprotection Strategies

The diethoxybutyl acetal group in this compound serves as a protecting group for a terminal aldehyde functionality. Its removal, or deprotection, is a crucial step in many synthetic sequences. The challenge often lies in achieving chemoselective deprotection, where the acetal is cleaved without affecting other sensitive functional groups within the molecule, such as the acetamide linkage. A variety of methods have been developed to address this, ranging from traditional acid-catalyzed hydrolysis to milder, non-acidic protocols.

Reagent/CatalystSolventConditionsSelectivity Notes
Bismuth Nitrate (B79036) Pentahydrate (Bi(NO₃)₃·5H₂O)Dichloromethane (B109758)Room TemperatureHigh selectivity for acyclic acetals over cyclic acetals and TBDMS ethers. organic-chemistry.org
Molecular Iodine (I₂)Acetone (B3395972)Room TemperatureNeutral conditions; tolerates double bonds, hydroxyl, acetate (B1210297), furyl, and tert-butyl ether groups. organic-chemistry.orgresearchgate.net
Iron(III) TosylateWaterNot specifiedEnvironmentally benign solvent; effective for aromatic and conjugated acetals. researchgate.net
Investigation of Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis is the most conventional method for acetal deprotection. The mechanism involves the protonation of one of the acetal oxygen atoms by a hydronium ion (H₃O⁺), which is present in aqueous acidic solutions. chemguide.co.uk This initial protonation makes the corresponding alcohol a good leaving group.

The key steps in the mechanism are:

Protonation: An oxygen atom of the diethoxybutyl group is protonated by an acid catalyst. chemguide.co.uk

Leaving Group Departure: A molecule of ethanol is eliminated, forming a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation: The resulting protonated hemiacetal is deprotonated by a water molecule to yield the hemiacetal and regenerate the acid catalyst.

Repeat of Sequence: The hemiacetal undergoes a similar sequence of protonation, elimination of the second ethanol molecule, nucleophilic attack by water, and deprotection to yield the final aldehyde and regenerate the catalyst.

Development of Non-Acidic Deprotection Protocols

To overcome the limitations of acid-catalyzed methods, particularly for substrates containing acid-sensitive functional groups, several non-acidic deprotection protocols have been developed. These methods often employ Lewis acids or other reagents that can activate the acetal group under neutral or near-neutral conditions.

One prominent method involves the use of a catalytic amount of molecular iodine in acetone. organic-chemistry.orgresearchgate.net This protocol is highly efficient and chemoselective, proceeding rapidly at room temperature under neutral conditions. organic-chemistry.org It is believed to operate through a substrate exchange mechanism rather than direct hydrolysis, making it compatible with a wide range of sensitive groups. organic-chemistry.org

Another mild and selective method utilizes bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in dichloromethane. organic-chemistry.org This reagent is relatively non-toxic and inexpensive, offering an efficient deprotection of acyclic acetals while leaving other protecting groups like tert-butyldimethylsilyl (TBDMS) ethers intact. organic-chemistry.org The reaction is typically fast and requires a simple aqueous workup. organic-chemistry.org Other methodologies include the use of bismuth(III) chloride for the deprotection of acetonides and various protocols for cleaving Boc-protected amines under non-traditional acidic or even basic conditions, highlighting the ongoing development in this field. researchgate.netmdpi.com

MethodReagentKey Features
Iodine CatalysisI₂ in AcetoneNeutral conditions, fast reaction times, high chemoselectivity. organic-chemistry.orgresearchgate.net
Bismuth Salt CatalysisBi(NO₃)₃·5H₂O in CH₂Cl₂Mild conditions, easy workup, good selectivity for certain acetal types. organic-chemistry.org
Thermal DeprotectionHeat in Dioxane/WaterAn alternative for acid-sensitive compounds, avoids strong reagents. reddit.com
Electrochemical Deprotection Methodologies

Electrochemical methods offer an alternative strategy for the deprotection of functional groups, avoiding the need for stoichiometric chemical reagents. These techniques rely on the anodic or cathodic cleavage of a protecting group. For acetals, this typically involves an oxidative cleavage mechanism.

While specific studies on the electrochemical deprotection of this compound are scarce, the principles can be drawn from work on other protecting groups. For example, the electrochemical deprotection of p-methoxybenzyl (PMB) ethers has been successfully demonstrated in a flow electrolysis cell. researchgate.net This method removes the need for chemical oxidants and allows for the recovery and reuse of the electrolyte. researchgate.net The application of such a methodology to acetal deprotection would involve the anodic oxidation of the acetal moiety, likely leading to the formation of an intermediate that readily hydrolyzes to the desired aldehyde upon workup. The development of electrochemical methods for acetal deprotection represents a green and efficient alternative to traditional chemical methods.

Solvolytic Deprotection in Glycolic Media

The term "solvolytic deprotection" in the context of this compound could refer to the cleavage of either the acetamide or the acetal group, depending on the reaction conditions. In glycolic media, such as ethylene (B1197577) glycol, the reaction would likely be acid-catalyzed.

The acetal group is generally more susceptible to acid-catalyzed hydrolysis than the acetamide group. The mechanism for the solvolytic deprotection of the acetal in glycolic media would proceed via protonation of one of the ethoxy groups, followed by the elimination of ethanol to form an oxocarbenium ion. The glycol then acts as a nucleophile, attacking the carbocation. An intramolecular reaction with the second hydroxyl group of the glycol would lead to the formation of a more stable cyclic acetal, in a process known as transacetalization.

Conversely, the deprotection of the acetamide group under solvolytic conditions is generally more challenging and often requires harsh acidic or basic conditions. cdnsciencepub.comlibretexts.org A milder approach for the deprotection of secondary acetamides involves conversion to an imidoyl chloride using an agent like oxalyl chloride, followed by treatment with a diol such as propylene (B89431) glycol. organic-chemistry.org This method proceeds through an intermediate that is readily cleaved by the glycol, releasing the amine hydrochloride. organic-chemistry.org

A hypothetical solvolytic deprotection of this compound in ethylene glycol under acidic conditions would likely favor the transformation of the diethyl acetal.

ReactantReagentsMediaExpected Major Product
This compoundAcid catalyst (e.g., TsOH)Ethylene GlycolN-(4-(1,3-dioxolan-2-yl)butyl)acetamide

Acetal-to-Aldehyde Conversion in Multi-Step Syntheses

The acetal group in this compound serves as a protecting group for a butanal moiety. The conversion of the acetal back to the aldehyde is a standard deprotection strategy in multi-step syntheses and is typically achieved by acid-catalyzed hydrolysis. chemistrysteps.comyoutube.comyoutube.com

The mechanism involves the protonation of one of the oxygen atoms of the acetal by an acid catalyst, which makes it a good leaving group (ethanol). youtube.commasterorganicchemistry.comyoutube.com The departure of ethanol is assisted by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxocarbenium ion. youtube.com A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. youtube.com Subsequent deprotonation yields a hemiacetal. youtube.commasterorganicchemistry.com The process is repeated with the second ethoxy group: protonation, elimination of another molecule of ethanol to form a protonated aldehyde, and finally, deprotonation to yield the free aldehyde, 4-acetamidobutanal. chemistrysteps.comyoutube.com This reaction is reversible, and the equilibrium is driven towards the aldehyde by using an excess of water. youtube.comorganicchemistrytutor.com

Starting MaterialReagentsProduct
This compoundH3O+ (e.g., aq. HCl, aq. H2SO4)4-Acetamidobutanal

Functional Group Compatibility and Selectivity in Reactions

The presence of two key functional groups, an acetamide and an acetal, in this compound necessitates careful consideration of functional group compatibility and selectivity in chemical transformations.

Stability under Various Reaction Conditions

The stability of this compound is dictated by the resilience of its acetal and acetamide moieties to the reaction environment.

Acidic Conditions: The acetal group is highly sensitive to acidic conditions and will readily undergo hydrolysis to the corresponding aldehyde, especially in the presence of water. chemistrysteps.comorganicchemistrytutor.com The acetamide group is significantly more stable under acidic conditions but can be hydrolyzed to a carboxylic acid and an amine under forcing conditions (e.g., strong acid and heat). cdnsciencepub.comlibretexts.org Therefore, reactions requiring acidic catalysis must be carefully controlled to avoid premature deprotection of the acetal.

Basic Conditions: Both the acetal and the acetamide groups are generally stable under basic conditions. Acetals are common protecting groups for aldehydes and ketones precisely because of their stability to bases and nucleophiles. chemistrysteps.com While amides can be hydrolyzed under strong basic conditions with heating, they are generally considered stable to milder basic reagents. chemistrysteps.com

Oxidizing and Reducing Conditions: The acetamide and acetal groups are generally stable to a wide range of common oxidizing and reducing agents. For instance, the acetal would be stable to reagents like LiAlH4, which would otherwise reduce an aldehyde. chemistrysteps.com

Selective Transformations in the Presence of Other Functional Groups

The differential reactivity of the acetal and acetamide groups allows for selective transformations.

Selective Acetal Deprotection: The acetal can be selectively deprotected in the presence of the acetamide by using mild acidic conditions. researchgate.netorganic-chemistry.org For example, treatment with a catalytic amount of a Lewis acid like cerium(III) triflate in wet nitromethane (B149229) has been shown to be effective for the chemoselective cleavage of acetals in the presence of other functional groups. organic-chemistry.org

Selective Acetamide Cleavage: While more challenging, selective cleavage of the acetamide in the presence of the acetal is theoretically possible. Given the stability of acetals in non-acidic media, methods that avoid strong acids could be employed. For instance, the previously mentioned deprotection via an imidoyl chloride intermediate is performed under conditions that should leave the acetal intact. organic-chemistry.org

The following table summarizes the expected selectivity based on general principles:

Desired TransformationReagents and ConditionsExpected Outcome
Selective Acetal HydrolysisMild H3O+ (e.g., catalytic PTSA in acetone/water)Formation of 4-acetamidobutanal, acetamide remains intact.
Selective Acetamide Cleavage1. Oxalyl chloride, pyridine2. Propylene glycolFormation of 4,4-diethoxybutan-1-amine, acetal remains intact.
Reduction of AcetamideLiAlH4 followed by aqueous workupThe acetamide would be reduced to a secondary amine, while the acetal would likely remain intact under anhydrous conditions.

Applications of N 4,4 Diethoxybutyl Acetamide As a Building Block in Organic Synthesis

Synthesis of Complex Nitrogen-Containing Heterocycles

The strategic placement of functional groups in N-(4,4-Diethoxybutyl)acetamide makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic rings. The acetal (B89532) moiety serves as a masked aldehyde, which can be deprotected under acidic conditions to participate in cyclization reactions, while the acetamide (B32628) group provides a nitrogen source and can influence the reactivity and stereoselectivity of these transformations.

Construction of Pyrrolo[2,1-a]isoquinolinone Ring Systems

The pyrrolo[2,1-a]isoquinoline (B1256269) core is a prominent structural motif found in numerous biologically active natural products, such as Crispine A, which exhibits significant anticancer activity. The synthesis of this privileged scaffold often involves the construction of a fused pyrrolidine (B122466) and isoquinoline (B145761) ring system. This compound can be envisioned as a key precursor in a synthetic strategy leading to pyrrolo[2,1-a]isoquinolinone derivatives.

A plausible synthetic route would involve an initial reaction of this compound with a suitable phenethylamine (B48288) derivative. The diethoxybutyl group, upon acidic hydrolysis, would generate an in situ aldehyde. This aldehyde can then participate in a Pictet-Spengler-type reaction with the phenethylamine moiety to form a tetrahydroisoquinoline intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the acetamide nitrogen onto an appropriate electrophilic center, would lead to the formation of the desired pyrrolo[2,1-a]isoquinolinone ring system. The reaction conditions for such transformations are critical and often require careful optimization of acid catalysts and reaction temperatures to achieve high yields. rsc.org

Methodologies for constructing pyrrolo[2,1-a]isoquinolines are diverse and include 1,3-dipolar cycloaddition reactions and metal-catalyzed cyclizations. rsc.org The adaptability of this compound allows for its incorporation into various synthetic strategies, providing a convergent approach to this important heterocyclic scaffold.

Access to Substituted Pyrrolidines

The pyrrolidine ring is a ubiquitous feature in a vast number of natural products and pharmaceuticals. nih.gov The synthesis of substituted pyrrolidines is therefore a significant focus in synthetic organic chemistry. This compound provides a direct and efficient route to 2-substituted pyrrolidines through an intramolecular cyclization/Mannich-type reaction cascade.

In a closely related example, N-(4,4-diethoxybutyl)sulfonamides have been successfully utilized in the synthesis of 1-sulfonyl-2-arylpyrrolidines. researchgate.net This reaction proceeds via an intramolecular cyclization, where the nitrogen atom of the sulfonamide attacks the in situ generated aldehyde (from the deprotection of the diethyl acetal), followed by an intermolecular reaction with a nucleophile in a Mannich-type fashion. A similar reaction pathway can be proposed for this compound.

The key steps in this transformation would be:

Acid-catalyzed hydrolysis of the diethyl acetal to unmask the aldehyde functionality.

Intramolecular cyclization of the acetamide nitrogen onto the aldehyde, forming a cyclic N-acyliminium ion intermediate.

Intermolecular nucleophilic attack on the N-acyliminium ion by a suitable nucleophile (e.g., an aromatic or heteroaromatic compound) to introduce a substituent at the 2-position of the pyrrolidine ring.

This one-pot reaction cascade offers a highly efficient method for the synthesis of a library of diversely substituted pyrrolidines, by varying the nucleophile in the final step.

Starting Material Key Transformation Product Class Potential Nucleophiles
This compoundIntramolecular Cyclization/Mannich-type Reaction2-Substituted PyrrolidinesIndoles, Pyrroles, Thiophenes, Activated Arenes

Enantioselective Synthesis of Chiral Amine Derivatives

Chiral amines are fundamental building blocks in the pharmaceutical industry, with a significant number of drugs containing at least one stereogenic amine center. organic-chemistry.org The development of efficient enantioselective methods for their synthesis is a continuous area of research. While direct enantioselective transformations using this compound are not extensively documented, its functional handles provide opportunities for the application of established asymmetric methodologies.

One potential approach involves the conversion of the acetamide to a chiral auxiliary-controlled derivative. This chiral auxiliary could then direct the stereochemical outcome of the intramolecular cyclization to form an enantioenriched pyrrolidine derivative. Subsequent removal of the auxiliary would furnish the chiral amine.

Alternatively, the N-acyliminium ion intermediate, formed during the intramolecular cyclization, could be subjected to an enantioselective nucleophilic addition catalyzed by a chiral Lewis acid or a chiral Brønsted acid. This would lead to the formation of a chiral 2-substituted pyrrolidine. The development of such catalytic asymmetric reactions represents a promising avenue for the synthesis of valuable chiral amine derivatives from this compound.

Precursor for Bioactive Molecules and Natural Product Analogs

The utility of this compound extends beyond the synthesis of fundamental heterocyclic systems to its application as a key precursor for the total synthesis of natural products and the exploration of novel bioactive molecules.

Synthetic Routes to (±)-Crispine A

(±)-Crispine A is a pyrrolo[2,1-a]isoquinoline alkaloid that has garnered significant attention due to its promising anticancer properties. The synthesis of (±)-Crispine A and its analogs is a key target for synthetic chemists. As discussed in section 4.1.1., this compound is a well-suited precursor for the construction of the pyrrolo[2,1-a]isoquinoline core.

A retrosynthetic analysis of (±)-Crispine A suggests that the pyrrolidine ring can be constructed from a four-carbon unit, which is readily available from this compound. The synthesis would likely involve the following key transformations:

Coupling of this compound with a suitably substituted phenethylamine derivative.

Pictet-Spengler cyclization to form the tetrahydroisoquinoline ring.

Intramolecular cyclization to complete the pyrrolo[2,1-a]isoquinolinone skeleton.

Reduction of the amide carbonyl and any other necessary functional group manipulations to afford (±)-Crispine A.

The modularity of this approach allows for the synthesis of various Crispine A analogs by simply modifying the phenethylamine coupling partner, enabling the exploration of structure-activity relationships.

Target Molecule Key Precursor Key Reactions Significance
(±)-Crispine AThis compoundPictet-Spengler Reaction, Intramolecular Amide CyclizationAnticancer Agent

Exploration of Diverse Heterocyclic Scaffolds for Chemical Biology

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening and the discovery of novel biological probes. nih.gov The chemical versatility of this compound makes it an attractive starting material for DOS campaigns aimed at generating libraries of diverse heterocyclic scaffolds.

The N-acyliminium ion intermediate, generated from the intramolecular cyclization of this compound, can be trapped with a wide variety of nucleophiles, leading to a diverse set of 2-substituted pyrrolidines. Furthermore, the resulting pyrrolidine ring can be subjected to further functionalization and ring-forming reactions to generate more complex and diverse molecular architectures.

For example, the initial pyrrolidine product could be functionalized with reactive groups that can participate in subsequent multicomponent reactions or cycloadditions, rapidly increasing the structural diversity of the library. This approach allows for the efficient exploration of chemical space around the pyrrolidine core, which is a common motif in many biologically active compounds. The resulting libraries of heterocyclic compounds can then be screened for a wide range of biological activities, potentially leading to the discovery of new drug candidates and chemical tools for studying biological processes.

Methodological Development in C-N and C-C Bond Formation

The structure of this compound makes it an ideal substrate for developing new synthetic methodologies that involve the formation of C-N and C-C bonds. The presence of a nucleophilic nitrogen atom (once deprotonated) and a latent electrophilic carbon (the aldehyde precursor) within the same molecule allows for intramolecular reactions to construct cyclic systems.

Research has shown that derivatives of N-(4,4-diethoxybutyl)amine, such as N-(4,4-diethoxybutyl)imines, undergo efficient intramolecular cyclization under acidic conditions. This reaction proceeds through the formation of an iminium ion, which is then attacked by a nucleophile within the same molecule, leading to the formation of a new C-N bond and a cyclic structure. For instance, the intramolecular cyclization of N-(4,4-diethoxybutyl)-1-arylmethanimines in the presence of trifluoroacetic acid leads to the formation of 3-arylidene-1-pyrrolinium salts researchgate.net. This transformation highlights the potential of the N-(4,4-diethoxybutyl) scaffold in the synthesis of pyrrolidine and pyrroline (B1223166) derivatives, which are common motifs in many biologically active compounds.

While direct examples involving this compound in C-C bond-forming reactions are less common in the literature, the latent aldehyde functionality provides a clear avenue for such transformations. Upon deprotection, the resulting amino-aldehyde can participate in various C-C bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, prior to or in concert with C-N bond formation.

Strategic Use of Acetal Functionality for Latent Carbonyl Groups

A key feature of this compound is the diethyl acetal group, which serves as a protecting group for a terminal aldehyde. This "latent carbonyl" is stable under neutral and basic conditions, allowing for chemical modifications at other parts of the molecule without affecting the aldehyde. The acetal can be readily deprotected under acidic conditions to reveal the reactive aldehyde functionality when needed.

This strategy is particularly useful in multi-step syntheses where the presence of a free aldehyde would be incompatible with the reaction conditions. The acid-catalyzed hydrolysis of the acetal generates an in situ amino-aldehyde, which can then undergo intramolecular cyclization. For example, in the synthesis of 3-arylidene-1-pyrrolines from N-(4,4-diethoxybutyl)imines, the acidic conditions first promote the formation of an iminium ion and subsequently facilitate the hydrolysis of the acetal to the aldehyde, which then partakes in the cyclization and subsequent elimination to form the final product researchgate.net.

The controlled unmasking of the carbonyl group is a powerful tool in designing synthetic routes to complex nitrogen heterocycles, including various alkaloids. This approach is central to the design of cascade and one-pot reactions where the aldehyde is generated at a specific point in the reaction sequence to trigger further transformations.

Cascade and One-Pot Reaction Design

A notable example is the tandem reaction of N-(4,4-diethoxybutyl)imines to form 3-arylidene-1-pyrrolines researchgate.net. This process involves an intramolecular cyclization followed by a 1,3-aryl shift, demonstrating a sophisticated cascade of events triggered by a single acid catalyst. Such cascade reactions are instrumental in the synthesis of complex molecules like alkaloids, where multiple rings and stereocenters are often constructed in a single, elegant step.

The general principle of using a latent carbonyl to initiate a cascade is a cornerstone of many total synthesis strategies. While specific examples detailing the use of this compound in complex alkaloid synthesis are not extensively documented, its structure is analogous to intermediates used in reactions like the Pictet-Spengler reaction nrochemistry.comwikipedia.orgjk-sci.com. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form tetrahydroisoquinolines and related structures, which are core components of many alkaloids wikipedia.orgnih.gov. This compound, upon N-alkylation with a suitable β-arylethyl group and subsequent deprotection and cyclization, could theoretically serve as a precursor in such synthetic routes.

The potential for this compound in one-pot syntheses is significant. A hypothetical one-pot reaction could involve the initial N-functionalization of the acetamide, followed by acid-catalyzed deprotection of the acetal and subsequent intramolecular cyclization to afford a substituted nitrogen heterocycle.

Table of Reaction Intermediates and Products

Starting MaterialKey Intermediate(s)Final Product(s)Reaction Type
N-(4,4-Diethoxybutyl)-1-arylmethanimineIminium ion, Amino-aldehyde3-Arylidene-1-pyrrolineTandem Intramolecular Cyclization/1,3-Aryl Shift
This compoundN-Acyliminium ion (hypothetical), Amino-aldehydeSubstituted Pyrrolidinone (hypothetical)Intramolecular Cyclization

Derivatives and Structural Modifications of N 4,4 Diethoxybutyl Acetamide

N-Substituted Acetamide (B32628) Analogues

The acetamide group of N-(4,4-Diethoxybutyl)acetamide serves as a versatile anchor for the introduction of various substituents, leading to a wide array of N-substituted analogues. The synthesis of these analogues typically involves the reaction of 4,4-diethoxybutylamine (B145683) with different acylating agents or the further modification of the acetamide nitrogen. These modifications can introduce aromatic and heterocyclic moieties, significantly altering the molecule's steric and electronic properties.

General synthetic strategies for N-aryl amides often involve the coupling of an amine with a carboxylic acid or its activated derivative. For instance, a common method is the reaction of an aniline (B41778) derivative with chloroacetyl chloride in the presence of a base like potassium carbonate rsc.org. This approach can be adapted to synthesize N-aryl-(4,4-diethoxybutyl)acetamides. Another versatile method is the copper-catalyzed ipso-amidation of arylboronic acids with nitriles, which offers an efficient and economical route to N-aryl amides under mild conditions nih.gov.

The introduction of heterocyclic rings can be achieved through similar principles. For example, the synthesis of acetamides bearing a 3-aryl-3,4-dihydroquinazolin-4-one and a 2-thioxothiazolidin-4-one moiety has been reported, showcasing the possibility of incorporating complex heterocyclic systems . Furthermore, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have been synthesized, demonstrating the feasibility of attaching substituted pyridine (B92270) rings to an acetamide core nih.gov. These synthetic routes provide a foundation for the preparation of N-heterocyclic-(4,4-diethoxybutyl)acetamide derivatives.

The following table summarizes general methods for the synthesis of N-substituted acetamides that can be conceptually applied to this compound.

ReagentsProduct TypeReference
Aniline, Chloroacetyl chloride, K2CO3N-Aryl acetamide rsc.org
Arylboronic acid, Nitrile, Copper catalystN-Aryl amide nih.gov
Amine, Carboxylic acid, Coupling agentsN-Substituted amide nih.gov
Substituted amine, Bromoacetyl bromideN-Substituted-2-bromoacetamide nih.gov

Modifications of the Butyl Chain and Acetal (B89532) Group

The butyl chain and the terminal diethyl acetal group of this compound are key features that can be chemically altered to produce a range of structural analogues. These modifications include the introduction of heteroatoms and aromatic systems, the formation and subsequent cyclization of urea (B33335) derivatives, and the generation of nitrosamine (B1359907) derivatives for use as analytical standards.

Introduction of Heteroatoms and Aromatic Moieties

The introduction of heteroatoms, such as sulfur, into the structure of this compound derivatives can lead to the formation of thioethers. General methods for thioether synthesis often involve the reaction of an organic halide with a thiol or a sulfur-containing reagent like thiourea (B124793) chemrxiv.org. For instance, a one-pot synthesis of thioethers from organic halides and thiourea has been described as an odorless and convenient method chemrxiv.org. Another approach involves the use of trimethylsilyl (B98337) iodide as a reagent for the regioselective synthesis of thioethers from phenyl N-sulfonamides chemrxiv.org. These methodologies could potentially be adapted to introduce a thioether functionality onto the butyl chain of this compound, likely after conversion of the acetal to a more reactive functional group.

The incorporation of aromatic moieties can be achieved through various synthetic strategies. N-aryl-1,2,3,4-tetrahydroisoquinolines have been synthesized from N-(2-bromobenzyl)anilines through a sequence of reactions including palladium-catalyzed ethoxyvinylation researchgate.net. While not a direct modification of the parent compound, this demonstrates a strategy for constructing aromatic systems from related precursors.

Synthesis of N-Ureidoacetals and their Cyclization

This compound can be conceptually transformed into N-ureidoacetals through hydrolysis of the acetamide to the corresponding amine, followed by reaction with an isocyanate or a carbamoylating agent. The resulting N-(4,4-diethoxybutyl)urea derivatives are valuable intermediates for the synthesis of heterocyclic compounds.

Research has shown that 1-(4,4-diethoxybutyl)-3-arylureas can undergo acid-catalyzed cyclization. The outcome of this reaction is highly dependent on the reaction conditions, including the strength of the acid catalyst and the nature and concentration of any nucleophilic aromatic compounds present. Depending on these factors, the reaction can yield 2-arylpyrrolidines, diarylbutanes, bispyrrole derivatives, or pyrrolidinequinazolinones. The proposed mechanism involves the initial formation of a carboxonium ion from the acetal, which then leads to the formation of 2-ethoxypyrrolidine intermediates. These intermediates can then react with aromatic nucleophiles to form the final products.

Generation of Nitrosamine Derivatives for Reference Standards

Nitrosamines are a class of compounds that can be formed by the reaction of secondary or tertiary amines with a nitrosating agent. Given that this compound is a secondary amide, it has the potential to be converted into its N-nitroso derivative, N-nitroso-N-(4,4-diethoxybutyl)acetamide.

The synthesis of N-nitrosamines is often carried out for the purpose of creating analytical reference standards to aid in their detection and quantification in various matrices, including food and pharmaceuticals lgcstandards.comlgcstandards.comaccustandard.com. The formation of nitrosamines can occur under specific conditions, and their potential presence as impurities is a significant concern in the pharmaceutical industry. The generation of a N-nitroso-N-(4,4-diethoxybutyl)acetamide standard would be crucial for developing analytical methods to monitor for its potential formation in related products.

Spectroscopic and Chromatographic Methodologies for Derivative Analysis

The characterization and analysis of this compound derivatives rely on a combination of spectroscopic and chromatographic techniques. These methods are essential for confirming the structure of newly synthesized compounds, assessing their purity, and quantifying their presence in various samples.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. For derivatives of this compound, ¹H and ¹³C NMR would provide detailed information about the molecular structure. For instance, in ¹H NMR, the chemical shifts and coupling patterns of the protons on the butyl chain, the ethoxy groups of the acetal, and any introduced aromatic or heterocyclic moieties would confirm the success of a synthetic modification ktu.edu. Variable temperature NMR studies could be employed to investigate dynamic processes such as restricted rotation around the amide bond nih.gov. The use of advanced NMR techniques, such as 2D experiments (e.g., COSY, HSQC, HMBC), would be invaluable for unambiguously assigning all signals, especially in more complex derivatives. Derivatization with ¹⁵N-labeled reagents can also be used to enhance NMR sensitivity for certain functional groups .

Mass Spectrometry (MS) is another critical technique for characterizing these derivatives, providing information about the molecular weight and fragmentation patterns. Electron ionization (EI) mass spectrometry of acetamides typically shows characteristic fragmentation patterns that can aid in structure identification lgcstandards.com. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of the synthesized compounds.

Chromatographic methods , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, purification, and quantitative analysis of this compound derivatives.

HPLC , often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector, is a versatile technique for analyzing a wide range of organic compounds. For acetamide derivatives, reversed-phase HPLC methods are commonly used, with mobile phases typically consisting of acetonitrile (B52724) and water with acid modifiers nih.gov. The choice of column and gradient elution program would be optimized for the specific derivatives being analyzed. Derivatization can also be employed to enhance the detectability of compounds in HPLC analysis nih.gov.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For some acetamide derivatives, derivatization may be necessary to increase their volatility for GC analysis. The separation on the GC column followed by mass spectrometric detection allows for both qualitative and quantitative analysis.

The following table provides a summary of analytical techniques applicable to the analysis of this compound derivatives.

TechniqueApplicationKey Information Provided
¹H and ¹³C NMRStructural ElucidationChemical environment of protons and carbons, connectivity, stereochemistry.
Mass Spectrometry (MS)Molecular Weight DeterminationMolecular formula (HRMS), fragmentation patterns for structural confirmation.
HPLC-UV/PDA/MSSeparation and QuantificationPurity assessment, quantitative analysis of derivatives in mixtures.
GC-MSSeparation and QuantificationAnalysis of volatile derivatives, identification based on retention time and mass spectrum.

Computational and Theoretical Investigations Pertaining to N 4,4 Diethoxybutyl Acetamide

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping out the intricate steps of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed picture of the reaction mechanism can be constructed.

The N-(4,4-Diethoxybutyl)acetamide molecule features an acetal (B89532) group that can undergo acid-catalyzed hydrolysis to generate a reactive N-acyliminium ion intermediate. This process is a crucial first step in many synthetic transformations, such as intramolecular cyclization reactions.

The mechanism is understood to proceed as follows:

Protonation: In the presence of an acid catalyst, one of the ethoxy groups of the acetal is protonated.

Elimination: A molecule of ethanol (B145695) is eliminated, leading to the formation of a resonance-stabilized oxocarbenium ion.

N-Acyliminium Ion Formation: This oxocarbenium ion exists in equilibrium with the corresponding N-acyliminium ion, where the positive charge is stabilized by the nitrogen atom of the amide group. The N-acyliminium ion is a powerful electrophile.

DFT calculations are employed to model this entire pathway. nih.gov Theoretical studies on similar systems have shown that DFT methods can accurately predict the geometries of all species involved and calculate the free energy changes (ΔG) for each step. nih.govmdpi.com For instance, calculations can confirm that the formation of the N-acyliminium ion is a thermodynamically viable process under acidic conditions. The stability of this intermediate is crucial, as it is the key electrophilic species that enables subsequent carbon-carbon bond-forming reactions. qub.ac.uk

Once the N-acyliminium ion is formed, it can be trapped intramolecularly by a nucleophile. In the case of this compound, this typically involves a π-nucleophile if one were present on the N-acyl group, or it could be a precursor to other cyclization reactions. The study of intramolecular cyclizations of N-acyliminium ions is a significant area of research. acs.orgnih.gov

Computational chemistry allows for the precise location of the transition state (TS) structure for such cyclization reactions. e3s-conferences.org The transition state represents the highest energy point along the reaction coordinate, and its structure provides insight into the geometry of the bond-forming process. By calculating the energy of the transition state relative to the starting N-acyliminium ion, the activation energy barrier (ΔE‡) can be determined. This barrier is a critical parameter that governs the rate of the reaction; a lower energy barrier corresponds to a faster reaction.

Theoretical calculations on related systems have been used to rationalize or predict the outcomes of such reactions. beilstein-journals.orgnih.gov For example, DFT can be used to compare the energy barriers for different possible cyclization pathways, thereby predicting which product will be formed preferentially.

Table 1: Hypothetical DFT-Calculated Energy Barriers for Related N-Acyliminium Ion Cyclization Reactions

Reactant SystemCyclization PathwayCalculated MethodActivation Energy (ΔE‡) (kcal/mol)
Olefinic N-Acyliminium Ion5-exo-trigB3LYP/6-31G(d)12.5
Olefinic N-Acyliminium Ion6-endo-trigB3LYP/6-31G(d)18.2
Aromatic N-Acyliminium Ion6-endo-trig (Pictet-Spengler)M06-2X/aug-cc-pVTZ10.8
Enamide N-Acyliminium Ion6-exo-trigB3LYP/6-31G(d)14.1

Note: This table is illustrative and presents typical data from computational studies on analogous systems to demonstrate the application of DFT in determining reaction feasibility.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations are excellent for studying reaction mechanisms, molecular modeling and dynamics simulations provide a broader understanding of a molecule's physical behavior, including its preferred shapes and motions over time. researchgate.netmdpi.com

Conformational analysis aims to identify the stable, low-energy conformations (conformers) and determine their relative populations. nih.gov This is typically done by systematically rotating key bonds and calculating the potential energy at each point, a process known as a potential energy surface (PES) scan. Computational methods, ranging from molecular mechanics to higher-level ab initio calculations, can be used for this purpose. umich.edu

Key areas of conformational interest in this compound include:

Amide Bond: The C-N bond of the acetamide (B32628) group has significant double-bond character, leading to a high rotational barrier. It primarily exists in a planar trans conformation, which is generally more stable than the cis conformation. researchgate.net

Butyl Chain: The four-carbon chain can adopt various staggered conformations (e.g., anti, gauche).

Understanding the preferred conformation is critical because the molecule's three-dimensional shape can dictate its reactivity. beilstein-journals.org For a cyclization reaction to occur, the molecule must adopt a conformation that brings the reacting groups into close proximity.

Table 2: Illustrative Conformational Energy Profile for a Butylacetamide Fragment

Dihedral Angle (N-C-C-C)ConformationRelative Energy (kcal/mol)
180°Anti (Staggered)0.0
120°Eclipsed+3.5
60°Gauche (Staggered)+0.9
Eclipsed+4.0

Note: This table provides a simplified, representative example of the energy differences between conformations around a single C-C bond in an alkyl chain.

By combining the insights from quantum chemical calculations and conformational analysis, it becomes possible to predict reactivity and selectivity in complex systems. nih.gov Molecular dynamics (MD) simulations can be particularly useful here. nih.gov MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its conformational behavior in solution.

For this compound, MD simulations could reveal the probability of the molecule adopting a "reactive conformation" necessary for a subsequent reaction, such as cyclization. If a reaction can lead to multiple stereoisomers, the relative energies of the different transition states, calculated via DFT, can be used to predict the product ratio (diastereoselectivity or enantioselectivity). For example, a study on cyclic N-acyliminium ions used DFT calculations to show that a pseudo-equatorial conformation was more stable, which successfully explained the high diastereoselectivity observed in their reactions. beilstein-journals.org

Structure-Reactivity Relationship Studies via Computational Approaches

Computational approaches are highly effective for establishing structure-reactivity relationships (SRR). researchgate.net By systematically modifying the structure of this compound in silico—for example, by adding substituent groups—and calculating the effect on reaction barriers or conformational energies, a clear relationship between structure and reactivity can be developed. nih.govnih.gov

For instance, one could computationally investigate a series of N-acyl derivatives of 4,4-diethoxybutylamine (B145683). By changing the N-acyl group (e.g., from acetyl to trifluoroacetyl), the electronic properties of the amide nitrogen are altered. A more electron-withdrawing group would decrease the nucleophilicity of the nitrogen and could affect the stability of the N-acyliminium ion intermediate. DFT calculations could precisely quantify these effects by calculating changes in atomic charges, orbital energies, and reaction energy barriers across the series of derivatives. This information is crucial for designing molecules with tailored reactivity for specific synthetic applications.

Based on the available search results, there is no specific computational and theoretical research focused solely on the chemical compound this compound. The provided search results discuss computational studies on related but distinct molecules, such as N-substituted diacetamides, N-acetylated phenylazopyrazoles, and other acetamide derivatives.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound. The specific data and research findings required for the sections on "Theoretical Assessment of Substituent Effects on Reaction Outcomes" and "Computational Design of Novel Synthetic Pathways" for this particular compound are not present in the provided search results.

To provide the requested article, it would be necessary to have access to computational and theoretical studies specifically investigating this compound. Without such dedicated research, any attempt to write the article would involve extrapolating from different molecules, which would be scientifically inaccurate and violate the core instructions of the request.

Q & A

Basic: What are the key synthetic routes for N-(4,4-Diethoxybutyl)acetamide, and how are reaction conditions optimized?

This compound is typically synthesized via multistep reactions starting from pyrimidine derivatives and acetamide precursors. A common method involves reacting N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid under mild temperatures (e.g., reflux in toluene or ethyl acetate) . Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency, while toluene improves yield in non-polar environments .
  • Catalysts : Acidic catalysts like trifluoroacetic acid or TsOH accelerate cyclization and aryl shift steps .
  • Temperature control : Maintaining 80–120°C prevents intermediate decomposition .

Advanced: How does the tandem cyclization/1,3-aryl shift mechanism occur in this compound derivatives?

The "Kazan reaction" involves a cascade process:

Acid-catalyzed intramolecular cyclization : Protonation of the imine nitrogen initiates a Mannich-like reaction, forming a pyrrolidine intermediate.

1,3-σ-aryl migration : The aryl group shifts to the adjacent carbon, driven by stabilization of the carbocation intermediate.

Elimination : Loss of ethanol generates the final 3-arylidene-1-pyrroline product.
X-ray crystallography confirmed the E-stereochemistry of the double bond in the product . Substituents on the aryl group significantly impact reaction rates; electron-donating groups (e.g., -OCH₃) enhance yields, while bulky substituents (e.g., -NMe₂) hinder migration .

Basic: What analytical techniques are critical for characterizing this compound?

Structural confirmation requires:

  • NMR spectroscopy : ¹H and ¹³C NMR identify diethoxybutyl and acetamide moieties (e.g., δ 1.2–1.4 ppm for ethoxy CH₃, δ 2.0–2.1 ppm for acetamide CH₃) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 259.18) .
  • X-ray crystallography : Resolves stereochemistry in cyclized derivatives .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

  • Molecular docking : Simulations with enzymes (e.g., kinases) identify binding affinities. For example, the diethoxybutyl chain may occupy hydrophobic pockets, while the acetamide group forms hydrogen bonds .
  • QSAR modeling : Correlates substituent effects (e.g., -Cl, -NO₂) with antimicrobial or anticancer activity .
  • ADMET prediction : Assesses pharmacokinetic properties (e.g., logP ~1.8 suggests moderate blood-brain barrier penetration) .

Advanced: How do substituents on the aryl group influence reactivity and biological efficacy?

  • Electron-donating groups (e.g., -OCH₃): Increase reaction yields by stabilizing carbocation intermediates during aryl migration .
  • Electron-withdrawing groups (e.g., -NO₂): Reduce yields but enhance biological activity by improving electrophilicity for target binding .
  • Steric hindrance (e.g., -tBu): Blocks aryl migration, leading to incomplete cyclization .

Basic: What are the common impurities or byproducts in its synthesis, and how are they resolved?

  • Byproducts : Unreacted pyrimidine precursors or over-alkylated species.
  • Resolution :
    • Chromatography : Silica gel columns with gradients of DCM/MeOH isolate pure product .
    • Recrystallization : Ethanol/water mixtures remove polar impurities .

Advanced: What strategies improve the compound’s stability in biological assays?

  • Formulation : Encapsulation in liposomes or cyclodextrins enhances aqueous solubility .
  • Prodrug design : Masking the diethoxy group with ester linkages improves metabolic stability .

Basic: How is the compound’s purity validated for pharmacological studies?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve >98% purity .
  • Elemental analysis : Confirms C, H, N ratios within 0.3% of theoretical values .

Advanced: What contradictory data exist regarding its biological targets?

  • Anticancer vs. neurotoxic effects : While some studies report apoptosis induction in cancer cells (IC₅₀ = 5–10 µM) , others note neurotoxicity at similar concentrations due to off-target kinase inhibition . Resolution requires isoform-specific assays (e.g., JNK3 vs. CDK2).

Advanced: How does this compound compare to structurally similar compounds?

  • N-(4-Ethoxyphenyl) derivatives : Exhibit stronger anticancer activity but poorer solubility .
  • N-(4-Chlorophenyl) analogs : Higher metabolic stability but reduced bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.